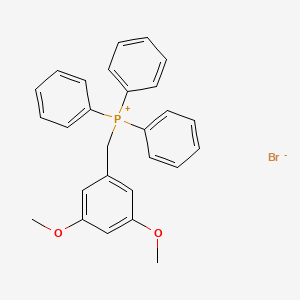
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide
描述
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a 3,5-dimethoxybenzyl moiety, with bromide as the counterion. This compound is of interest due to its applications in organic synthesis and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide typically involves the reaction of 3,5-dimethoxybenzyl bromide with triphenylphosphine. The reaction is carried out in anhydrous toluene under reflux conditions for 24 hours. After cooling, the precipitate is filtered, washed with hexanes, and dried under vacuum to yield the product as a white powder .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated systems for solvent purification and flash chromatography can enhance the efficiency and purity of the product .
化学反应分析
Types of Reactions
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.
Solvents: Anhydrous toluene, tetrahydrofuran (THF), and dichloromethane (CH₂Cl₂) are frequently used solvents.
Catalysts: In some reactions, catalysts such as palladium or copper may be employed.
Major Products Formed
Alkenes: In Wittig reactions, the major products are alkenes.
Substituted Phosphonium Salts: Substitution reactions yield various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s potential biological activities are being explored, particularly its role in cellular processes and as a potential therapeutic agent.
Material Science: It is used in the preparation of functionalized materials and polymers.
作用机制
The mechanism of action of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide in chemical reactions involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes in Wittig reactions. The molecular targets and pathways in biological systems are still under investigation, but it is believed to interact with cellular membranes and proteins .
相似化合物的比较
Similar Compounds
Triphenylphosphine Dibromide: Another phosphonium salt with similar reactivity but different applications.
3,5-Dimethoxybenzyl Bromide: A precursor in the synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide.
Other Benzyltriphenylphosphonium Salts: Compounds with different substituents on the benzyl group
Uniqueness
This compound is unique due to the presence of methoxy groups on the benzyl ring, which can influence its reactivity and solubility. This makes it particularly useful in specific organic synthesis applications where these properties are advantageous.
属性
IUPAC Name |
(3,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O2P.BrH/c1-28-23-18-22(19-24(20-23)29-2)21-30(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJMXUZILDIHQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449896 | |
| Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24131-30-4 | |
| Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
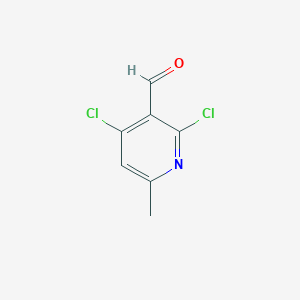

![Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B1625051.png)


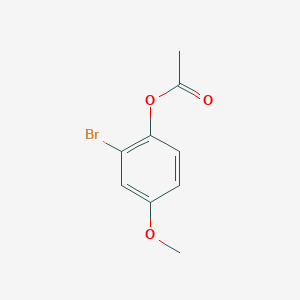
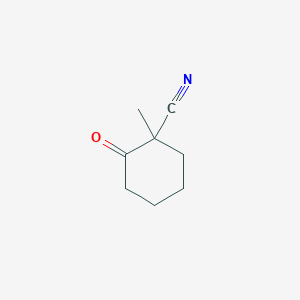
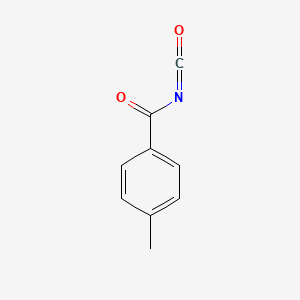
![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)

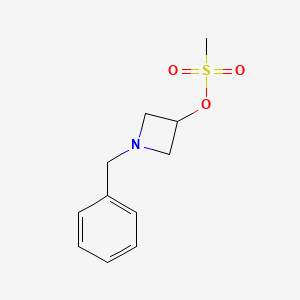

![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)

